1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime

Description

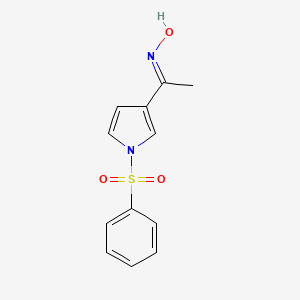

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime is a heterocyclic compound featuring a pyrrole ring substituted with a phenylsulfonyl group at the 1-position and an ethanone oxime moiety at the 3-position.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O3S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

(NE)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine |

InChI |

InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10+ |

InChI Key |

FWFDXRHPTWTMFF-JLHYYAGUSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Solvent Systems

Ethanol and methanol are preferred for oxime formation due to their polar protic nature, which stabilizes transition states. Nonpolar solvents like toluene result in incomplete reactions (<30% yield). Binary systems (e.g., ethanol:water 4:1) improve solubility of hydroxylamine salts, boosting yields by 10–15%.

Catalytic Additives

The addition of pyridine (5 mol%) during sulfonylation scavenges HCl, preventing pyrrole ring degradation. Similarly, molecular sieves (3Å) in acetylation steps absorb moisture, enhancing AlCl₃ efficacy.

Scalability and Industrial Considerations

Pilot-scale production (1–10 kg batches) faces challenges in high-pressure equipment costs and AlCl₃ waste management. Recent advances propose using recyclable ionic liquids (e.g., [BMIM]BF₄) as alternatives to traditional solvents, reducing environmental impact.

Chemical Reactions Analysis

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that oxime derivatives can exhibit antimicrobial properties. A study synthesized various oxime ethers, including derivatives similar to 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime, assessing their efficacy against bacterial strains. The findings indicated that certain derivatives showed significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Anticonvulsant Properties

In a related study, compounds with structural similarities to this compound were evaluated for anticonvulsant activity using established seizure models. Some derivatives exhibited promising anticonvulsant effects, indicating that this class of compounds may be useful in treating epilepsy or other seizure disorders .

Cytotoxic Effects

The cytotoxicity of oxime derivatives has been investigated in various cancer cell lines. For instance, derivatives were synthesized and tested for their ability to inhibit cell proliferation in human cancer cells. Results showed that some compounds displayed significant cytotoxicity at low concentrations, highlighting their potential as anticancer agents .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Activity Study | Certain oxime derivatives showed high antibacterial activity against Gram-positive and Gram-negative bacteria. | Potential development of new antibiotics. |

| Anticonvulsant Activity Evaluation | Compounds exhibited anticonvulsant effects in seizure models at specific dosages. | Possible new treatments for epilepsy. |

| Cytotoxicity Testing | Significant inhibition of cancer cell growth was observed in several tested compounds. | Development of novel anticancer therapies. |

Mechanism of Action

The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, such as cyclization or rearrangement, to produce the desired products. The phenylsulfonyl group acts as a directing group, facilitating these transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of pyrrole, phenylsulfonyl, and oxime groups. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Phenylsulfonyl Group : Present in both the target compound and N-arylsulfonyl indoles (e.g., compound 67), this group enhances metabolic stability and binding affinity in anti-HIV agents .

- Oxime vs. Oxime Esters : The oxime group in the target compound may participate in hydrogen bonding (as seen in E→Z isomerization dynamics ), whereas oxime esters in pyrazole derivatives exhibit higher cytotoxicity, likely due to improved cell permeability .

- Core Heterocycle: Pyrrole (target) vs. indole (N-arylsulfonyl derivatives): Indole-based compounds show pronounced antiviral activity, suggesting that the pyrrole core in the target compound may offer distinct electronic or steric effects.

Physicochemical Properties

- Hydrogen Bonding: The oxime group’s ability to form intramolecular hydrogen bonds (e.g., O–H···O and N–OH···O interactions ) may enhance crystalline stability, as observed in oxazinone derivatives .

Biological Activity

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime, with the molecular formula and a molecular weight of 264.3 g/mol, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrole ring substituted with a phenylsulfonyl group and an ethanone oxime functional group, which may contribute to its diverse biological properties.

The compound's structure can be described as follows:

- Molecular Formula :

- Molecular Weight : 264.3 g/mol

- CAS Number : 175135-42-9

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.

- Cytotoxic Effects : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives of ethanone oximes have shown significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells .

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies often focus on:

- Cell Cycle Arrest : Some derivatives of similar compounds have been shown to induce apoptosis in cancer cells by causing cell cycle arrest, indicating a potential mechanism for anticancer activity .

- DNA Cleavage : Related compounds have demonstrated the ability to cleave DNA upon UV irradiation, suggesting that this compound might also interact with nucleic acids in a similar manner .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key features and properties of selected analogs:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Phenylsulfonyl)-1H-pyrrole | Contains a pyrrole ring and phenylsulfonyl group | Exhibits distinct antimicrobial properties |

| 3-Acetoxyphenyl sulfone | Contains an acetoxy group instead of an oxime | Different reactivity due to acetoxy functionality |

| N-(phenylsulfonyl)glycine | Contains a glycine backbone | Potentially different biological activity due to amino acid structure |

This comparison highlights the distinctiveness of this compound, particularly due to its specific combination of functional groups.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

- Cytotoxicity Studies : Research on new derivatives indicated that certain oxime ether derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy against specific cancer cell lines .

- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives induce apoptosis in glioma cell lines, emphasizing their potential as therapeutic agents in oncology .

- DNA Interaction Studies : The ability of sulfonyloxyl radicals generated from related compounds to cleave DNA highlights a possible pathway through which these compounds could exert their biological effects .

Q & A

Q. What are the standard synthetic routes for 1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime?

The compound can be synthesized via a two-step approach:

- Step 1 : Formation of the phenylsulfonyl-pyrrole core. A common method involves reacting pyrrole derivatives with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .

- Step 2 : Oxime formation. Ethanone intermediates are treated with hydroxylamine hydrochloride (NHOH·HCl) and sodium acetate in ethanol/water, refluxed for 4–6 hours, to yield the oxime .

Validation : Monitor reaction progress using TLC and confirm product purity via recrystallization (e.g., ethanol/water mixtures) .

Q. How is the oxime configuration (E/Z) determined experimentally?

The E/Z isomerism of the oxime group is resolved using H NMR spectroscopy. Key observations include:

- Hydrogen bonding : Intramolecular hydrogen bonds (e.g., N–OH···O) shift the oxime proton resonance downfield (δ 11–12 ppm) .

- NOESY experiments : Spatial proximity between the oxime hydroxyl and adjacent substituents helps distinguish E and Z configurations .

Q. What safety precautions are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ P95 respirators .

- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (acute toxicity Category 4 per CLP regulations) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which analytical techniques are essential for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] calculated using exact mass tools, e.g., NIST Chemistry WebBook) .

- Elemental Analysis : Verify C, H, N, S content (deviation < 0.4% acceptable) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrole sulfonylation be addressed?

Regioselectivity during phenylsulfonyl group introduction is influenced by:

- Catalysis : Use Lewis acids (e.g., AlCl) to direct sulfonylation to the 3-position of pyrrole .

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) before sulfonylation .

Optimization : Screen reaction conditions (solvent, temperature) and validate outcomes via H NMR and X-ray crystallography .

Q. What strategies improve oxime stability under acidic/basic conditions?

- Buffered Media : Perform reactions in pH-stabilized solutions (e.g., phosphate buffer, pH 7) to prevent oxime hydrolysis .

- Derivatization : Convert the oxime to a more stable moiety (e.g., O-acetylated oxime) for long-term storage .

Mechanistic Insight : Study degradation pathways using LC-MS to identify byproducts (e.g., ketone reversion) .

Q. How can computational methods aid in predicting biological activity?

Q. What in vitro assays are suitable for evaluating anticancer potential?

- Tubulin Polymerization Assay : Measure inhibition using purified tubulin (IC determination via fluorescence) .

- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., paclitaxel) .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

- SHELX Suite : Refine X-ray diffraction data with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key metrics: R-factor < 5%, bond length deviation ±0.02 Å .

- Hydrogen Bond Networks : Use Mercury software to visualize intramolecular interactions (e.g., oxime OH···sulfonyl O) .

Q. What experimental designs address contradictions in spectroscopic data?

- Multi-Technique Validation : Cross-validate NMR findings with IR (e.g., ν ~1630 cm) and high-resolution MS .

- Batch Consistency : Replicate synthesis across multiple batches to rule out impurities .

Contradictions and Limitations

- Synthetic Yield Variability : Discrepancies in yields (e.g., 64% vs. 80%) may stem from solvent purity or reaction scale-up effects .

- Toxicity Data Gaps : Limited acute toxicity data necessitate in-house testing (OECD Guideline 423 recommended) .

This FAQ integrates methodologies from synthesis to bioactivity, emphasizing rigor and reproducibility. Researchers should prioritize peer-reviewed protocols over commercial databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.